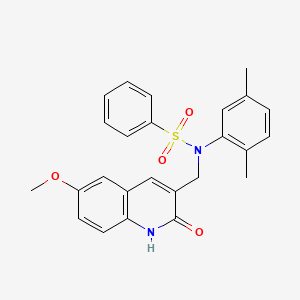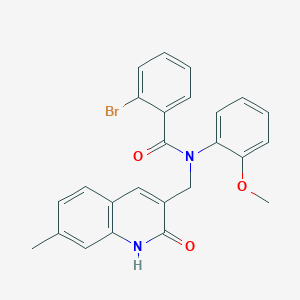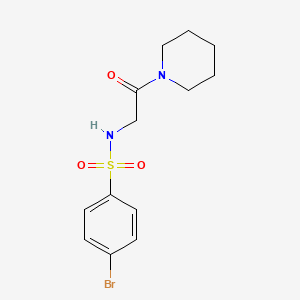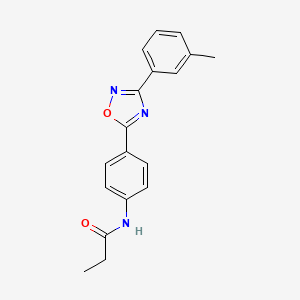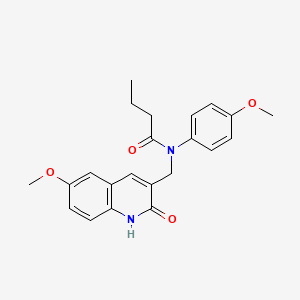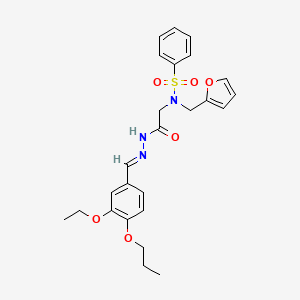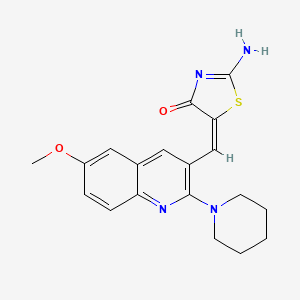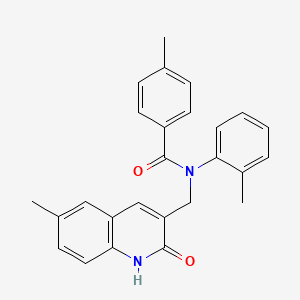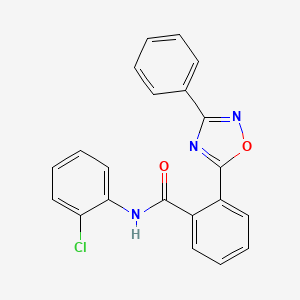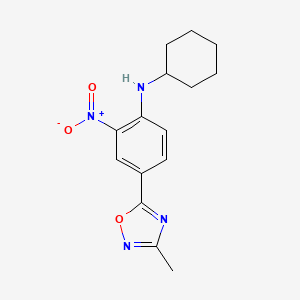
N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. It belongs to the class of nitroanilines, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. Additionally, it has been shown to modulate the activity of various signaling pathways such as the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also inhibits the migration and invasion of cancer cells. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has several advantages for lab experiments. It is easy to synthesize and has a high purity. It also exhibits potent biological activities at low concentrations. However, it has certain limitations such as low solubility in water and poor bioavailability.
Orientations Futures
There are several future directions for the research on N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One direction is to investigate its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability. Additionally, the development of novel analogs of this compound with improved biological activities is an area of interest. Finally, the elucidation of its mechanism of action at the molecular level is an important direction for future research.
In conclusion, this compound is a promising therapeutic agent that exhibits diverse biological activities. Its synthesis method has been optimized to improve the yield and purity of the product. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. It has several advantages for lab experiments, but also has certain limitations. There are several future directions for the research on this compound, which include investigating its potential as a therapeutic agent in various diseases, optimizing its pharmacokinetic properties, developing novel analogs, and elucidating its mechanism of action at the molecular level.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the reaction of cyclohexylamine, 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, and 2-nitroaniline in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been investigated for its role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-cyclohexyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-16-15(22-18-10)11-7-8-13(14(9-11)19(20)21)17-12-5-3-2-4-6-12/h7-9,12,17H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBQLSCABFLUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

